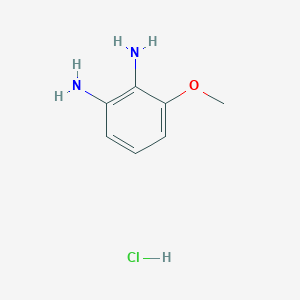
3-Methoxybenzene-1,2-diamine hydrochloride
描述
3-Methoxybenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It is a chloride surfactant that is cationic at low concentrations and is most commonly used as a cross-linking agent in polymers. Additionally, it has anti-inflammatory properties and acts as an osmotic agent by binding to water molecules, preventing water loss from cells and increasing cell volume .
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxybenzene-1,2-diamine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 3-methoxyaniline with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield 3-methoxybenzene-1,2-diamine. The hydrochloride salt is obtained by treating the diamine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product .
化学反应分析
Types of Reactions
3-Methoxybenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
3-Methoxybenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Acts as an osmotic agent, preventing water loss from cells.
Medicine: Has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as asthma.
Industry: Utilized in the production of various polymers and as a surfactant in different formulations
作用机制
The mechanism of action of 3-Methoxybenzene-1,2-diamine hydrochloride involves its ability to bind to water molecules, preventing water loss from cells and increasing cell volume. Additionally, it acts as an antagonist of 5Ht4 receptors, which contributes to its anti-inflammatory effects. The compound’s molecular targets include water molecules and 5Ht4 receptors .
相似化合物的比较
Similar Compounds
- 3-Methoxybenzene-1,2-diamine
- 3-Methoxybenzene-1,2-diol
- 3-Methoxybenzene-1,2-diamine sulfate
Uniqueness
3-Methoxybenzene-1,2-diamine hydrochloride is unique due to its chloride surfactant properties and its ability to act as an osmotic agent and 5Ht4 receptor antagonist. This combination of properties makes it particularly useful in polymer chemistry and medical applications .
属性
IUPAC Name |
3-methoxybenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXVYOKOCMQFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















